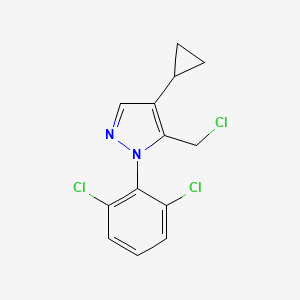

5-(Chloromethyl)-4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-pyrazole

Description

Properties

Molecular Formula |

C13H11Cl3N2 |

|---|---|

Molecular Weight |

301.6 g/mol |

IUPAC Name |

5-(chloromethyl)-4-cyclopropyl-1-(2,6-dichlorophenyl)pyrazole |

InChI |

InChI=1S/C13H11Cl3N2/c14-6-12-9(8-4-5-8)7-17-18(12)13-10(15)2-1-3-11(13)16/h1-3,7-8H,4-6H2 |

InChI Key |

QGHIQUZFYLMIHI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=C(N(N=C2)C3=C(C=CC=C3Cl)Cl)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,6-dichlorobenzaldehyde with cyclopropyl hydrazine can form an intermediate hydrazone, which upon treatment with chloromethylating agents, yields the desired pyrazole compound .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient conversion of starting materials to the final product. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-pyrazole can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Cyclization Reactions: The pyrazole ring can undergo further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions. Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used for oxidation and reduction reactions, respectively. Cyclization reactions may require specific catalysts or acidic/basic conditions to proceed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted pyrazole derivatives, while oxidation or reduction can lead to the formation of different functionalized pyrazoles .

Scientific Research Applications

5-(Chloromethyl)-4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-pyrazole has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including other heterocyclic compounds.

Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS RN 3919-76-4)

This compound, referenced in , shares the 2,6-dichlorophenyl group but differs in core structure and substituents:

| Property | 5-(Chloromethyl)-4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-pyrazole | 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid |

|---|---|---|

| Core Heterocycle | Pyrazole (5-membered, two adjacent nitrogen atoms) | Isoxazole (5-membered, one oxygen and one nitrogen atom) |

| Key Substituents | Chloromethyl, cyclopropyl, dichlorophenyl | Methyl, carboxylic acid, dichlorophenyl |

| Molecular Weight (g/mol) | Not provided | 272.08 |

| Melting Point | Not provided | 221–222°C |

| Reactivity | Chloromethyl enables alkylation; cyclopropyl adds steric hindrance | Carboxylic acid allows salt formation or conjugation |

| Solubility | Likely low (due to lipophilic groups) | Higher (carboxylic acid enhances aqueous solubility) |

Key Differences :

- The pyrazole core in the target compound may exhibit greater metabolic stability compared to isoxazole, as pyrazoles are less prone to hydrolytic ring opening .

- The carboxylic acid in the isoxazole derivative () enhances solubility and bioavailability, whereas the chloromethyl group in the pyrazole derivative offers a reactive handle for drug delivery systems or prodrug strategies .

Other Pyrazole Analogues

- 5-Hydroxymethyl-4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-pyrazole : Substituting –CH2Cl with –CH2OH reduces electrophilicity but improves biocompatibility.

Biological Activity

5-(Chloromethyl)-4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-pyrazole is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological effects, including its synthesis, structure-activity relationships (SAR), and various case studies highlighting its efficacy against different biological targets.

Chemical Structure and Properties

- IUPAC Name : 5-(Chloromethyl)-4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-pyrazole

- Molecular Formula : C13H10Cl3N2

- Molecular Weight : 302.58 g/mol

- CAS Number : 1174039-73-6

The compound features a pyrazole ring substituted with a chloromethyl group and a cyclopropyl moiety, which are critical for its biological activity.

Biological Activity Overview

The biological activity of 5-(Chloromethyl)-4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-pyrazole has been explored in various studies, focusing on its potential as an anti-inflammatory and anticancer agent.

Anti-inflammatory Activity

Recent studies have indicated that compounds with similar structures exhibit significant anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. For instance, derivatives of pyrazole have shown IC50 values in the low micromolar range against COX-2, suggesting that modifications to the pyrazole structure can enhance anti-inflammatory efficacy.

| Compound | IC50 (µM) | Target |

|---|---|---|

| 5-(Chloromethyl)-4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-pyrazole | TBD | COX-2 |

| Celecoxib | 0.04 ± 0.01 | COX-2 |

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest.

For example, a derivative was tested against several human cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | TBD |

| MCF-7 (Breast) | TBD |

| A549 (Lung) | TBD |

The specific IC50 values for 5-(Chloromethyl)-4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-pyrazole have not been conclusively determined in the available literature but are expected to be comparable to those of other pyrazole derivatives.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Key findings include:

- Chloromethyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.

- Cyclopropyl Moiety : Contributes to structural rigidity, potentially increasing selectivity toward specific enzymes or receptors.

Case Studies

Several case studies highlight the promising nature of this compound:

- Anti-inflammatory Effects : In a study evaluating various pyrazole derivatives, it was found that those with electron-withdrawing groups exhibited enhanced COX inhibition compared to their non-substituted counterparts.

- Cytotoxicity Against Cancer Cell Lines : A derivative similar to 5-(Chloromethyl)-4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-pyrazole was tested against multiple tumor cell lines and demonstrated selective cytotoxicity, particularly against ovarian cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.